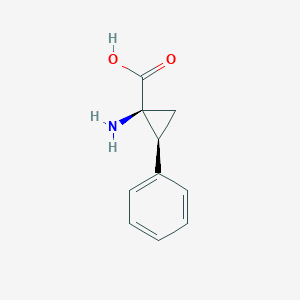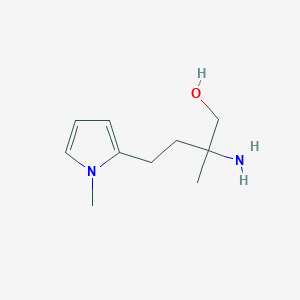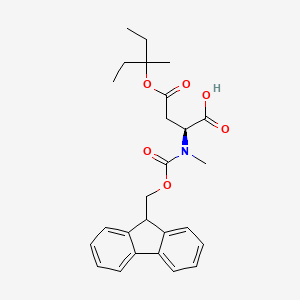
Fmoc-N-Me-L-Asp(OMpe)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-L-Asp(OMpe)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amino group, and an aspartic acid residue with a methoxyphenyl ester (OMpe) side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-L-Asp(OMpe)-OH typically involves several steps:
Protection of the Aspartic Acid Residue: The aspartic acid residue is protected using a methoxyphenyl ester (OMpe) to prevent unwanted reactions during subsequent steps.
Methylation of the Amino Group: The amino group of the aspartic acid is methylated to form N-methyl-L-aspartic acid.
Attachment of the Fmoc Group: The Fmoc group is attached to the amino group to protect it during peptide synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the multiple steps required for the synthesis, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-Me-L-Asp(OMpe)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Hydrolysis: Cleavage of the methoxyphenyl ester to release the free aspartic acid.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields N-methyl-L-aspartic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-N-Me-L-Asp(OMpe)-OH is widely used in solid-phase peptide synthesis (SPPS) to create custom peptides for research purposes.
Biology
In biological research, peptides containing this compound can be used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.
Medicine
Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of peptides containing Fmoc-N-Me-L-Asp(OMpe)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. The presence of the N-methyl group can enhance the stability and binding affinity of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Asp(OMpe)-OH: Similar structure but without the N-methyl group.
Fmoc-N-Me-L-Asp(OBzl)-OH: Similar structure but with a benzyl ester instead of a methoxyphenyl ester.
Fmoc-N-Me-L-Glu(OMpe)-OH: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-N-Me-L-Asp(OMpe)-OH is unique due to the combination of the Fmoc protecting group, N-methylation, and the methoxyphenyl ester. This combination provides specific properties, such as increased stability and unique reactivity, making it valuable in peptide synthesis.
Propiedades
Fórmula molecular |
C26H31NO6 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C26H31NO6/c1-5-26(3,6-2)33-23(28)15-22(24(29)30)27(4)25(31)32-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,5-6,15-16H2,1-4H3,(H,29,30)/t22-/m0/s1 |
Clave InChI |
NPTWZXQBUOGGIU-QFIPXVFZSA-N |
SMILES isomérico |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCC(C)(CC)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


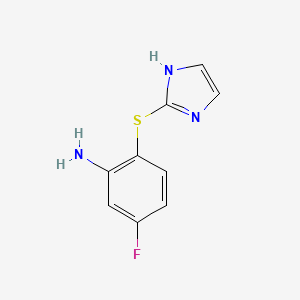

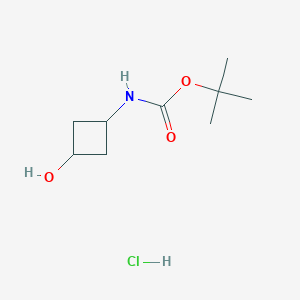
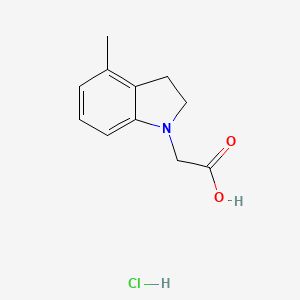
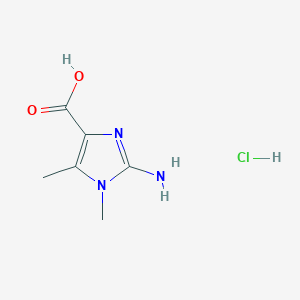
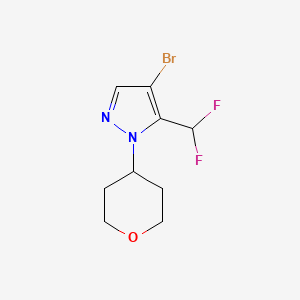
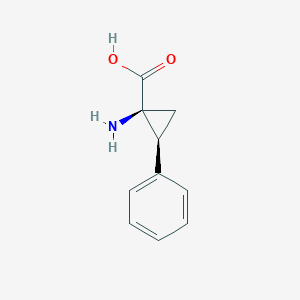
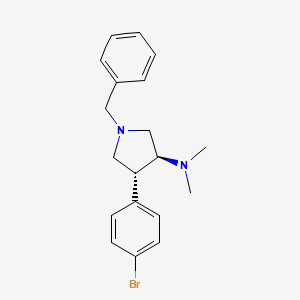
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
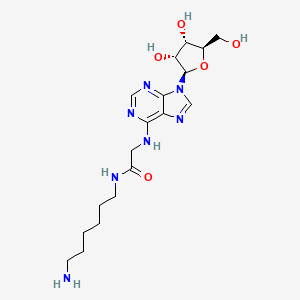
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)

